2-(Methylthio)-5-nitrobenzo[d]oxazole
Description
Properties
Molecular Formula |
C8H6N2O3S |
|---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-methylsulfanyl-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H6N2O3S/c1-14-8-9-6-4-5(10(11)12)2-3-7(6)13-8/h2-4H,1H3 |
InChI Key |
HRELECNTXGCNGC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 2 Methylthio 5 Nitrobenzo D Oxazole and Its Analogues
Retrosynthetic Analysis of the 2-(Methylthio)-5-nitrobenzo[d]oxazole Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.
Two primary disconnection strategies are considered for the this compound scaffold:
Disconnection of the C2-S Bond: The bond between the benzoxazole (B165842) ring at the C2 position and the sulfur atom of the methylthio group is a logical point for disconnection. This leads to a 5-nitrobenzo[d]oxazole-2-thiol (or its tautomer, 5-nitrobenzo[d]oxazole-2(3H)-thione) intermediate and a methylating agent. This is a common strategy for introducing 2-alkylthio groups onto heterocyclic systems.
Disconnection of the Oxazole (B20620) Ring: A more fundamental disconnection involves breaking the bonds of the oxazole ring itself. The most common approach for benzofused heterocycles is to disconnect the two bonds connected to the ortho-positions of the benzene (B151609) ring. This C-O and C=N bond cleavage reveals an ortho-aminophenol precursor, specifically 2-amino-4-nitrophenol (B125904), and a synthon that can provide the C2 carbon and the methylthio group.
Based on the disconnection strategies, the key precursors for the synthesis can be identified:
From C2-S Disconnection:
5-Nitrobenzo[d]oxazole-2-thiol: A key intermediate that already contains the fused ring system and the nitro group. sigmaaldrich.com
Methylating Agent: A simple electrophile such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).
From Oxazole Ring Disconnection:
2-Amino-4-nitrophenol: This is a crucial starting material that provides the benzene ring, the amino group, the hydroxyl group, and the correctly positioned nitro group.
C1 Synthon: A reagent that can react with the amino and hydroxyl groups of the aminophenol to form the oxazole ring and introduce the sulfur functionality. Examples include carbon disulfide (CS₂), thiophosgene (B130339) (CSCl₂), or potassium methyl xanthate. Subsequent methylation would be required after the ring formation.
An alternative pathway involves the synthesis of 2-(Methylthio)benzo[d]oxazole (B78973) first, followed by nitration. chemsrc.com In this case, the precursors would be:
2-(Methylthio)benzo[d]oxazole: The substrate for the nitration reaction.
Nitrating Agent: A mixture of nitric acid and sulfuric acid is the classic reagent for this type of electrophilic aromatic substitution.
Synthesis of the Benzo[d]oxazole Core
The most direct and widely used method for constructing the benzo[d]oxazole core is the cyclocondensation of an o-aminophenol with a one-carbon electrophile. researchgate.net This reaction involves the formation of both the C-O and C=N bonds, typically with the elimination of two small molecules, such as water. A variety of reagents can serve as the one-carbon component, each with its own set of reaction conditions. nih.gov
The general mechanism involves an initial reaction between the more nucleophilic amino group of the o-aminophenol and the electrophilic carbon of the C1 synthon to form a Schiff base or an amide intermediate. This is followed by an intramolecular attack by the adjacent hydroxyl group, leading to cyclization and subsequent dehydration to yield the aromatic benzoxazole ring. nih.gov
Table 1: Cyclocondensation Reactions for Benzo[d]oxazole Synthesis
| C1 Synthon | Catalyst/Reagent | Conditions | Notes | Reference |
|---|---|---|---|---|
| Carboxylic Acids | Polyphosphoric Acid (PPA) | High Temperature (150-250 °C) | Acts as both catalyst and dehydrating agent. | researchgate.netnih.gov |
| Aldehydes | Lewis acids (e.g., Sm(OTf)₃, NiSO₄), Oxidants (e.g., H₂O₂, I₂) | Mild to moderate temperatures, often in solvents like ethanol (B145695) or even solvent-free. | Requires an oxidative step to form the aromatic ring from the initial dihydrobenzoxazole intermediate. | nih.govorganic-chemistry.orgamazonaws.com |
| Acyl Chlorides | Base (e.g., Pyridine) | Room temperature to moderate heating. | Forms an intermediate o-hydroxy anilide which then cyclizes. | nih.gov |
| Orthoesters | Acid catalyst | Heating | Versatile method for introducing various substituents at the 2-position. | organic-chemistry.org |
| Carbon Disulfide | Base (e.g., KOH) | Heating | Specifically used for the synthesis of 2-mercaptobenzo[d]oxazoles. | nih.gov |
An alternative to direct condensation is the intramolecular cyclization of a pre-functionalized benzene derivative. These methods build the oxazole ring by forming one key bond in the final step.
One notable method is the N-deprotonation–O-SNAr cyclization . nih.govsemanticscholar.org In this approach, an anilide derived from an ortho-fluoroaniline is used as the precursor. The synthesis involves acylation of the aniline (B41778), followed by a base-induced intramolecular cyclization. Deprotonation of the amide nitrogen creates an anion that attacks the carbon bearing the fluorine atom via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism, displacing the fluoride (B91410) and closing the oxazole ring. The reaction is particularly effective when an electron-withdrawing group, such as a nitro group, is present on the aniline ring to activate it towards SNAr. nih.govsemanticscholar.org
Another strategy is the copper-catalyzed cyclization of ortho-haloanilides . This method involves the intramolecular C-O bond formation from an N-(2-haloaryl)amide. A copper catalyst, often in combination with a ligand, facilitates the cyclization, which is believed to proceed through an oxidative addition/reductive elimination pathway. organic-chemistry.org
Table 2: Intramolecular Ring-Closing Reactions for Benzo[d]oxazole Synthesis
| Reaction Type | Precursor | Reagents/Catalyst | Key Bond Formed | Reference |
|---|---|---|---|---|
| N-Deprotonation–O-SNAr | N-(2-Fluoro-5-nitrophenyl)amide | Base (e.g., K₂CO₃) in DMF | C-O Bond | nih.govsemanticscholar.org |
| Copper-Catalyzed Cyclization | N-(2-Haloaryl)amide | CuI / Ligand (e.g., 1,10-phenanthroline) | C-O Bond | organic-chemistry.org |
Introduction and Functionalization of the Nitro Group
The nitro group is a critical feature of the target molecule. Its introduction can be achieved either by direct nitration of a pre-formed benzoxazole ring or by using a starting material that already contains the nitro group.
Strategy 1: Direct Nitration of the Benzoxazole Scaffold
This approach involves the electrophilic nitration of 2-(methylthio)benzo[d]oxazole. In electrophilic aromatic substitution reactions, the benzoxazole ring system is generally substituted at the C5 or C7 positions, with C5 being a common site for substitution. wikipedia.org The reaction is typically carried out using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled temperatures. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene portion of the scaffold. While this method is direct, it can sometimes lead to a mixture of regioisomers or undesired side reactions, requiring careful control of conditions and subsequent purification.
Strategy 2: Synthesis from a Pre-nitrated Precursor
A more regiochemically controlled and often preferred method is to begin the synthesis with a precursor where the nitro group is already in the desired position. For the synthesis of this compound, the ideal starting material is 2-amino-4-nitrophenol .
The synthesis would proceed as follows:
Cyclocondensation: 2-Amino-4-nitrophenol is reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form the intermediate 5-nitrobenzo[d]oxazole-2-thiol. sigmaaldrich.com
Alkylation: The resulting thiol (or its thione tautomer) is then S-alkylated using a methylating agent such as methyl iodide or dimethyl sulfate. The sulfur atom is a soft nucleophile and readily reacts with the methyl electrophile to yield the final product, this compound.
This latter strategy offers significant advantages in terms of selectivity, avoiding the potential for isomeric mixtures and providing a more reliable and scalable route to the target compound.
Electrophilic Nitration Strategies
The introduction of a nitro group onto the benzoxazole skeleton is commonly achieved through electrophilic aromatic substitution. masterorganicchemistry.com For a precursor such as 2-(methylthio)benzoxazole, direct nitration is a primary strategy. This reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com
The regioselectivity of this reaction is dictated by the electronic properties of the benzoxazole ring system. The fused benzene ring is activated towards electrophilic attack, and nitration tends to occur preferentially at the 5- or 6-positions. researchgate.net The specific outcome can be influenced by the substituent at the C2 position and the reaction conditions. Blocking of the 5- or 6-positions may lead to nitration at the 4- or 7-positions. researchgate.net For the synthesis of the target compound, conditions would be optimized to favor the formation of the 5-nitro isomer.
Nitro Group Precursors and Their Transformations
An alternative to direct nitration is the use of a precursor that already contains the nitro group. This approach involves building the benzoxazole ring from a pre-functionalized starting material, such as 2-amino-4-nitrophenol. This method offers excellent control over the regiochemistry of the nitro group placement.
The synthesis of the benzoxazole scaffold from 2-aminophenol (B121084) derivatives is a well-established process. organic-chemistry.org Various reagents can be used to provide the C2 carbon of the oxazole ring. For instance, condensation of 2-amino-4-nitrophenol with a suitable one-carbon donor, followed by cyclization, yields the 5-nitrobenzoxazole (B1301649) core. Subsequent functionalization at the C2 position can then be performed to introduce the methylthio group. Iron-catalyzed redox condensation of o-hydroxynitrobenzenes with alcohols can also provide a route to 2-substituted benzoxazoles. organic-chemistry.org
Incorporation of the Methylthio Moiety
The introduction of the methylthio group at the C2 position is a critical step in the synthesis of the target molecule. This can be accomplished through several methods, with nucleophilic displacement being the most common.
Thioether Linkage Formation via Nucleophilic Displacement
A highly effective and widely used method for forming the C-S bond in 2-thioalkylated benzoxazoles is through nucleophilic substitution (Sₙ2) reactions. beilstein-journals.orgacsgcipr.org This strategy typically begins with a benzoxazole derivative that has a suitable leaving group at the C2 position.
A common precursor is 5-nitrobenzo[d]oxazole-2-thiol, which can be synthesized from 2-amino-4-nitrophenol and a thiocarbonyl source. sigmaaldrich.com The thiol can be deprotonated with a base, such as sodium methoxide, to form a highly nucleophilic thiolate anion. This anion then readily reacts with an electrophilic methylating agent, like methyl iodide, to displace the iodide and form the desired 2-(methylthio)ether linkage. This reaction is generally efficient and proceeds with high yield under mild conditions.
The general reaction is as follows:
Formation of the thiolate from 5-nitrobenzo[d]oxazole-2-thiol using a base.
Nucleophilic attack of the thiolate on methyl iodide, displacing the iodide ion.
This method is a classic example of Williamson ether synthesis, adapted for thioether formation.
Alternative Thiomethylation Strategies
One such approach involves the use of specialized thiomethylating reagents. For example, reagents like dimethyl disulfide (MeSSMe) can be used in the presence of a reducing agent or a catalyst. diva-portal.org Another modern reagent, BF₃SMe₂, has been shown to be effective for the nucleophilic thiomethylation of certain aromatic systems. diva-portal.org These methods might offer alternative pathways for the synthesis of this compound, potentially through direct C-H functionalization of the 5-nitrobenzoxazole core, although this would be a more challenging transformation.
Cascade and Multicomponent Reactions for Scaffold Assembly
Modern synthetic chemistry increasingly focuses on step- and atom-economy, leading to the development of cascade (or domino) and multicomponent reactions (MCRs). researchgate.net These processes allow for the construction of complex molecules like this compound in a single pot from simple starting materials, avoiding the isolation of intermediates. rsc.org
A hypothetical MCR for this target could involve the reaction of 2-amino-4-nitrophenol, a source for the C2 carbon (such as an aldehyde or orthoester), and a sulfur-containing nucleophile in a one-pot procedure. rsc.org For instance, several methods exist for synthesizing 2-substituted benzoxazoles by reacting o-aminophenols with various carbonyl compounds under different catalytic conditions. organic-chemistry.orgrsc.org A cascade reaction might involve the in-situ formation of the benzoxazole ring followed by an immediate functionalization at the C2 position. Tf₂O-promoted electrophilic activation of tertiary amides has been used in cascade reactions to prepare 2-substituted benzoxazoles from 2-aminophenols. nih.govmdpi.com While a specific one-pot synthesis for this compound is not widely documented, the principles of MCRs and cascade reactions represent a promising avenue for its efficient synthesis.
Optimization of Reaction Conditions and Yields
The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is crucial for maximizing the yield and purity of the final product.
For the synthesis of benzoxazoles, various catalytic systems have been explored to improve yields and shorten reaction times. For example, in the condensation of 2-aminophenols with aldehydes, catalysts like imidazolium (B1220033) chlorozincate ionic liquids supported on nanoparticles have been used under solvent-free sonication conditions. nih.govbohrium.com The optimization of this reaction is demonstrated in the table below.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | None | 70 | 5 | Trace |
| 2 | Fe₃O₄ | None | 70 | 5 | 15 |
| 3 | LAIL@MNP | Toluene | 110 | 5 | 70 |
| 4 | LAIL@MNP | Ethanol | 80 | 5 | 65 |
| 5 | LAIL@MNP | None | 70 | 0.5 | 90 |
Table based on data for the synthesis of 2-phenylbenzoxazole, demonstrating the principles of reaction optimization. nih.gov LAIL@MNP refers to imidazolium chlorozincate (II) ionic liquid supported into Fe₃O₄ nanoparticles.
Similarly, in the nucleophilic displacement step to form the thioether, factors like the choice of base, solvent, and temperature can significantly impact the reaction's success. For instance, using a stronger, non-nucleophilic base might increase the concentration of the thiolate and accelerate the reaction, while the choice of a polar aprotic solvent can enhance the rate of Sₙ2 reactions. nih.gov Systematic studies are essential to identify the optimal conditions that provide this compound in high yield and purity. researchgate.netresearchgate.net
Scalability Considerations for Synthetic Procedures
The successful transition of a synthetic route from laboratory-scale to industrial production is a critical aspect of chemical development, demanding rigorous evaluation of safety, efficiency, cost-effectiveness, and environmental impact. For the synthesis of this compound and its analogues, several key factors must be considered to ensure a scalable and robust process. These considerations primarily revolve around the choice of synthetic strategy, reaction conditions, and the nature of the chemical transformations involved, particularly those concerning the introduction of the nitro and methylthio functionalities onto the benzoxazole core.
A significant advancement in scalable synthesis is the adoption of continuous flow technology, which offers numerous advantages over traditional batch processing for the production of heterocyclic compounds like benzoxazoles. rsc.orgacs.orgnih.gov Continuous flow systems provide superior control over reaction parameters such as temperature and mixing, which is paramount for managing the exothermic nature of many reactions, especially nitration, and for minimizing the formation of byproducts. nih.govacs.org This enhanced control directly translates to improved safety and product quality, which are critical for large-scale manufacturing. hud.ac.ukcatsci.com
One of the primary challenges in scaling up the synthesis of nitroaromatic compounds is the potential for thermal runaway reactions. acs.org The presence of the nitro group in the target molecule necessitates careful thermal management during synthesis. Continuous flow reactors, with their high surface-area-to-volume ratio, facilitate efficient heat exchange, thereby mitigating the risks associated with exothermic events. catsci.com This is a significant advantage over large batch reactors where localized "hot spots" can lead to uncontrolled reactions. hud.ac.uk
The choice of reagents and catalysts also plays a pivotal role in the scalability of a synthetic process. For industrial applications, the use of hazardous or expensive reagents should be minimized. primescholars.com In the context of benzoxazole synthesis, many modern methods are moving towards the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially recycled, thus reducing waste and cost. nih.govacs.org For instance, the use of a reusable Brønsted acidic ionic liquid gel has shown promise for industrial applications in the synthesis of benzoxazoles due to high yields, catalyst recyclability, and the elimination of volatile organic solvents. nih.govacs.org
Solvent selection is another critical factor for sustainable and scalable synthesis. The use of environmentally benign solvents is increasingly important in industrial processes. uk-cpi.com Research has demonstrated the use of greener solvents like cyclopentylmethyl ether (CPME) in the continuous flow synthesis of benzoxazoles, which is noted for its high boiling point, stability under acidic and basic conditions, and lower tendency to form peroxides compared to other ethereal solvents. rsc.org
The purification of the final product and intermediates is also a major consideration in process scale-up. Chromatographic purification, which is common in laboratory settings, is often not economically viable for large-scale production. Therefore, developing synthetic routes that yield products of high purity, which can be isolated through crystallization or simple extraction, is highly desirable. primescholars.com
For the specific synthesis of this compound, a potential scalable route could involve the late-stage introduction of the nitro and methylthio groups onto a pre-formed benzoxazole scaffold. However, the scalability of each step would need to be carefully evaluated. For instance, the introduction of the methylthio group might involve the use of methyl mercaptan or its derivatives, which are toxic and have a strong odor, requiring specialized handling and containment facilities on a large scale.
The following interactive data tables summarize the key scalability considerations for the synthesis of benzoxazole derivatives, comparing traditional batch processing with modern continuous flow technology, and outlining the primary challenges and potential mitigation strategies.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Benzoxazole Derivatives
| Feature | Batch Synthesis | Continuous Flow Synthesis | Scalability Implications |
| Heat Transfer | Poor, especially in large vessels, leading to potential thermal runaway. hud.ac.uk | Excellent due to high surface-area-to-volume ratio, enabling precise temperature control. nih.govcatsci.com | Enhanced safety and prevention of side reactions in flow synthesis. |
| Mixing | Can be inefficient, leading to localized concentration gradients and byproduct formation. hud.ac.uk | Highly efficient and controlled, ensuring uniform reaction conditions. | Improved yield and product purity. |
| Safety | Higher risk due to large volumes of hazardous materials and potential for uncontrolled exotherms. acs.orghud.ac.uk | Inherently safer due to small reactor volumes and better control over reaction parameters. nih.gov | Reduced risk of accidents and improved process safety. |
| Reaction Time | Often longer due to slower heating/cooling and addition rates. | Significantly faster reaction times can be achieved. rsc.org | Increased productivity and throughput. |
| Scalability | Scaling up can be complex and may require significant process redesign. hud.ac.ukprimescholars.com | More straightforward scale-up by running multiple reactors in parallel ("scaling out"). | Simplified process development and faster transition to production. |
| Waste Generation | Can generate significant amounts of waste, especially during workup and purification. | Often leads to waste minimization through higher yields and reduced solvent usage. rsc.org | More environmentally friendly and cost-effective process. |
Table 2: Key Challenges and Mitigation Strategies for Scaling Up the Synthesis of this compound and its Analogues
| Challenge | Potential Impact on Scalability | Mitigation Strategies |
| Thermal Stability of Nitro Intermediates | Risk of runaway reactions and decomposition, leading to safety hazards and product loss. acs.org | - Utilize continuous flow reactors for superior temperature control.- Perform thorough thermal hazard analysis (e.g., Differential Scanning Calorimetry).- Implement robust cooling systems and emergency shutdown procedures. |
| Handling of Thiol Reagents | Toxicity, malodor, and potential for side reactions of reagents like methyl mercaptan. | - Use of enclosed systems and specialized scrubbers for odor control.- Employ less volatile or solid thiolating reagents if possible.- Develop a process with late-stage thiolation to minimize handling of volatile intermediates. |
| Catalyst Selection and Recovery | Cost and environmental impact of catalysts, especially precious metals. Difficulty in removing homogeneous catalysts. acs.org | - Employ heterogeneous catalysts for ease of separation and recycling. nih.gov- Develop processes that use catalytic amounts of inexpensive and readily available metals.- Optimize reaction conditions to maximize catalyst turnover number. |
| Solvent Choice and Management | Environmental regulations, cost of solvent, and energy consumption for solvent recovery. uk-cpi.com | - Select green and sustainable solvents with favorable physical properties (e.g., high boiling point for safety). rsc.org- Implement efficient solvent recovery and recycling systems.- Explore solvent-free reaction conditions where feasible. nih.govacs.org |
| Purification of Final Product | Chromatography is often not viable on a large scale. Impurities can affect product quality and performance. primescholars.com | - Design the synthesis to produce a crude product of high purity.- Develop robust crystallization methods for purification.- Minimize the formation of closely related impurities that are difficult to separate. |
| Process Control and Automation | Maintaining consistent product quality across different batches and scales. | - Implement Process Analytical Technology (PAT) for real-time monitoring of critical process parameters.- Automate reagent addition, temperature control, and workup procedures. |
Chemical Reactivity and Transformation Mechanisms of 2 Methylthio 5 Nitrobenzo D Oxazole
Reactions Involving the Nitro Group
The presence of a nitro group at the 5-position of the benzoxazole (B165842) ring significantly influences its chemical reactivity, primarily by activating the aromatic system towards certain transformations and by itself being susceptible to reduction.
Reduction Reactions and Derivatives
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing access to the corresponding amino derivatives. In the case of 2-(methylthio)-5-nitrobenzo[d]oxazole, the nitro group can be selectively reduced to an amino group, yielding 5-amino-2-(methylthio)benzo[d]oxazole. This transformation is typically achieved using a variety of reducing agents, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Commonly employed methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective. The resulting 5-amino-2-(methylthio)benzo[d]oxazole is a valuable intermediate for further functionalization, such as diazotization followed by substitution reactions to introduce a variety of substituents at the 5-position.
Table 1: Representative Reduction Reactions of Aromatic Nitro Compounds
| Reagent/Catalyst | Substrate Scope | Typical Conditions | Product | Ref. |
| H₂, Pd/C | Broad | Methanol, Room Temperature | Amine | |
| SnCl₂·2H₂O | Broad | Ethanol (B145695), Reflux | Amine | |
| Fe, NH₄Cl | Broad | Ethanol/Water, Reflux | Amine | |
| Na₂S₂O₄ | Broad | Water/Dioxane, Room Temperature | Amine |
Nucleophilic Aromatic Substitution Activated by the Nitro Group
The strongly electron-withdrawing nature of the nitro group activates the benzoxazole ring towards nucleophilic aromatic substitution (SNAr) reactions. The nitro group, particularly when positioned ortho or para to a potential leaving group, stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution. In this compound, while the methylthio group is not a typical leaving group in SNAr reactions, the presence of the nitro group significantly increases the electrophilicity of the aromatic ring.
For a nucleophilic aromatic substitution to occur on the benzene (B151609) ring of this compound, a suitable leaving group would need to be present at a position activated by the nitro group (i.e., ortho or para). For instance, if a halogen were present at the 4- or 6-position, it would be susceptible to displacement by various nucleophiles such as alkoxides, amines, and thiolates. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. Studies on analogous systems like 5-nitroisoxazoles have demonstrated the feasibility of such SNAr reactions, where the nitro group is displaced by various nucleophiles. rsc.org
Transformations of the Methylthio Group
The methylthio group at the 2-position of the benzoxazole ring is a versatile handle for a variety of chemical modifications, including oxidation, nucleophilic displacement, and desulfurization.
Oxidation to Sulfoxides and Sulfones
The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The extent of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For example, using one equivalent of the oxidizing agent under mild conditions generally favors the formation of the sulfoxide, 2-(methylsulfinyl)-5-nitrobenzo[d]oxazole. The use of an excess of the oxidizing agent or more forcing conditions leads to the formation of the sulfone, 2-(methylsulfonyl)-5-nitrobenzo[d]oxazole.
The oxidation of the methylthio group significantly alters the electronic properties of the substituent. The resulting sulfoxide and sulfone groups are strongly electron-withdrawing, which can further influence the reactivity of the benzoxazole system. For instance, the methylsulfonyl group can act as a good leaving group in nucleophilic substitution reactions. A study on the oxidation of the analogous 2-(methylthio)-benzothiazole demonstrated that it can be selectively oxidized to the corresponding sulfoxide and sulfone using aqueous hydrogen peroxide in the presence of a polyoxometalate catalyst. researchgate.net
Table 2: Oxidation of 2-(Methylthio)benzoxazole Derivatives
| Oxidizing Agent | Product | Typical Conditions |
| m-CPBA (1 equiv) | 2-(Methylsulfinyl)benzoxazole | Dichloromethane, 0 °C to rt |
| m-CPBA (>2 equiv) | 2-(Methylsulfonyl)benzoxazole | Dichloromethane, rt to reflux |
| H₂O₂ | Sulfoxide or Sulfone | Acetic Acid, rt |
| Potassium Permanganate | Sulfone | Acetone/Water, 0 °C to rt |
Nucleophilic Displacement of the Methylthio Group
The methylthio group itself is generally a poor leaving group in nucleophilic substitution reactions. However, its displacement can be facilitated by converting it into a better leaving group. As mentioned in the previous section, oxidation of the methylthio group to the corresponding sulfone, 2-(methylsulfonyl)-5-nitrobenzo[d]oxazole, transforms it into an excellent leaving group. The resulting 2-methylsulfonyl derivative can readily undergo nucleophilic substitution at the 2-position with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to afford a range of 2-substituted-5-nitrobenzo[d]oxazoles.
For instance, reaction of 2-(methylsulfonyl)-5-nitrobenzo[d]oxazole with an amine would yield a 2-amino-5-nitrobenzo[d]oxazole derivative. This two-step sequence of oxidation followed by nucleophilic substitution provides a versatile method for the functionalization of the 2-position of the benzoxazole ring.
Desulfurization Reactions
The methylthio group can be removed from the benzoxazole ring through a desulfurization reaction, which typically involves reductive cleavage of the carbon-sulfur bond. A common reagent for this transformation is Raney nickel, a finely divided, catalytically active form of nickel containing absorbed hydrogen. Treatment of this compound with Raney nickel would be expected to result in the formation of 5-nitrobenzo[d]oxazole.
It is important to note that Raney nickel is also a potent reducing agent for nitro groups. Therefore, depending on the reaction conditions (e.g., temperature, reaction time, and the activity of the Raney nickel), the desulfurization may be accompanied by the reduction of the nitro group, leading to the formation of 5-aminobenzo[d]oxazole. Other desulfurization agents, such as nickel boride, have also been shown to be effective in removing sulfur from various organic molecules and could potentially be applied to this system. rsc.orgresearchgate.netrsc.org
Table 3: Common Desulfurization Reagents and Their Applications
| Reagent | Substrate | Product |
| Raney Nickel | Thioacetals, Thioethers | Alkanes |
| Nickel Boride | Thioureas, Benzothiophenes | Amines, Hydrocarbons |
| Molybdenum Hexacarbonyl | Thioesters | Esters |
Reactivity of the Benzo[d]oxazole Ring System
The chemical character of the benzo[d]oxazole ring in this compound is significantly influenced by the fused benzene and oxazole (B20620) rings. The inherent aromaticity lends it a degree of stability. wikipedia.org However, the heteroatoms and substituents create a nuanced reactivity profile, particularly influencing electrophilic and nucleophilic attacks.
Electrophilic Aromatic Substitution (Regioselectivity)
Electrophilic aromatic substitution (EAS) on the benzene portion of the benzoxazole core is a characteristic reaction for many aromatic compounds. masterorganicchemistry.comscribd.com However, for this compound, the reaction is challenging due to the presence of two strongly deactivating groups: the fused oxazole ring and the nitro group.
The nitro group at the C5 position is a powerful deactivating group and a meta-director. libretexts.org The fused oxazole ring itself also tends to deactivate the benzene ring towards electrophilic attack due to the electronegativity of the oxygen and nitrogen atoms. The combined deactivating effect of these two moieties makes the benzene ring highly electron-deficient and thus, less susceptible to attack by electrophiles.
Should an electrophilic substitution reaction be forced to occur, the regioselectivity would be determined by the directing effects of the existing substituents. The nitro group directs incoming electrophiles to the positions meta to it (C4 and C7, as C6 is part of the fusion). The directing influence of the fused heterocyclic ring would also need to be considered. Given the strong deactivating nature of the molecule, harsh reaction conditions would be required, and yields are expected to be low.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent/Group | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
| Fused Oxazole Ring | - | -I, -M | Deactivating | Complex, generally deactivating |
| Nitro Group | C5 | -I, -M | Strongly Deactivating | Meta (to C4, C7) |
| Methylthio Group | C2 | -I, +M | Affects oxazole ring | Not on benzene ring |
Nucleophilic Attack on the Ring System
The benzo[d]oxazole ring system, particularly at the C2 position, is susceptible to nucleophilic attack. This reactivity is enhanced by the presence of the electron-withdrawing nitro group on the benzene ring, which helps to stabilize the negative charge in the transition state. In this compound, the C2 carbon is bonded to a nitrogen atom, an oxygen atom (within the ring), and a sulfur atom of the methylthio group.
The methylthio (-SMe) group can act as a leaving group, facilitating nucleophilic substitution at the C2 position. Various nucleophiles, such as amines and alkoxides, can displace the methylthio group. lookchem.comresearchgate.net For instance, reaction with a secondary amine could lead to the formation of a 2-aminobenzoxazole (B146116) derivative. rsc.org The reaction proceeds through a nucleophilic addition-elimination mechanism. acs.org
Protonation and Basicity Studies
The most basic site in the this compound molecule is the nitrogen atom (N3) of the oxazole ring, which possesses a lone pair of electrons. Protonation would occur at this site in the presence of an acid.
However, the basicity of this nitrogen is significantly reduced compared to unsubstituted benzoxazole. This decrease in basicity is attributed to the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro group at the C5 position. This group pulls electron density away from the entire ring system, including the nitrogen atom, making its lone pair less available for protonation. The methylthio group at C2 also influences the electronic environment, but the effect of the nitro group is dominant in reducing basicity.
Alkylation and Quaternization Reactions
Similar to protonation, alkylation of benzoxazoles typically occurs at the N3 atom. researchgate.net The reaction of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), would lead to the formation of a quaternary benzoxazolium salt. mdpi.com
This reaction involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. The resulting product is a 3-alkyl-2-(methylthio)-5-nitrobenzo[d]oxazolium salt. These quaternary salts are often more reactive than the parent benzoxazole and can be used as intermediates in further synthetic transformations. The rate of this reaction would also be slower than that of unsubstituted benzoxazole due to the electron-withdrawing nature of the nitro group.
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
Benzoxazole derivatives can participate in cycloaddition reactions, although this often requires overcoming the energy barrier of disrupting the aromatic system. acs.org The most common types of cycloadditions involving benzoxazoles are [3+2] cycloadditions.
For example, phosphine-catalyzed dearomative [3+2] cycloaddition reactions have been reported for benzoxazoles with electrophilic partners like cyclopropenones. nih.gov In such a reaction, the benzoxazole acts as the nucleophilic component, and the reaction leads to a fused polycyclic product, disrupting the aromaticity of the benzene ring. Lanthanide triflates have also been used to catalyze [3+2] cycloaddition reactions for the synthesis of benzoxazole derivatives. researchgate.netnih.gov While specific studies on this compound are not prevalent, it is plausible that it could undergo similar transformations, with the electron-withdrawing groups potentially influencing the reactivity and regioselectivity of the cycloaddition.
Ring-Opening and Rearrangement Reactions
The oxazole ring of benzoxazole derivatives is susceptible to cleavage under certain conditions, particularly through nucleophilic attack at the C2 position. researchgate.net Strong nucleophiles, such as secondary amines, can attack the C2 carbon, leading to the opening of the oxazole ring. rsc.org
For this compound, this reaction would likely proceed by the attack of a nucleophile at C2, followed by the cleavage of the C2-O1 bond. This process would result in the formation of a substituted 2-aminophenol (B121084) derivative. For example, reaction with a secondary amine (R₂NH) could yield N-(2-hydroxy-4-nitrophenyl)carbonimidothioic acid derivatives after the initial ring opening. The presence of the nitro group would make the C2 position more electrophilic and thus facilitate the initial nucleophilic attack that leads to ring opening.
Stability Profile Under Various Chemical Conditions
The chemical stability of this compound is dictated by the interplay of its three core functional components: the benzoxazole ring, the methylthio group, and the nitro group. While specific experimental stability data for this particular compound are not extensively documented in publicly available literature, a comprehensive stability profile can be inferred from the known chemical behavior of these constituent moieties under various conditions.
The benzoxazole ring system is known to be relatively stable, but it possesses inherent reactivity, particularly towards hydrolysis. researchgate.netrsc.org The stability of the ring is notably less than that of its sulfur (benzothiazole) and nitrogen (benzimidazole) analogues, rendering it more susceptible to cleavage. researchgate.net
Under acidic conditions, the benzoxazole ring is prone to hydrolysis, which typically results in ring-opening to yield the corresponding 2-amidophenol derivative. rsc.org The rate of this hydrolysis is influenced by the pH of the medium and the nature of the substituent at the 2-position of the oxazole ring. researchgate.net In contrast, the benzoxazole ring generally exhibits greater stability under neutral and basic conditions.
The methylthio (thioether) group is generally stable towards hydrolysis. However, it is susceptible to oxidation. Thioethers can be readily oxidized to form sulfoxides, and further oxidation can yield sulfones. chemeurope.com This transformation can be initiated by common oxidizing agents. The thioether functional group is also known to be compatible with a variety of reaction conditions, as it is often tolerated in processes like iron-catalyzed cross-coupling reactions. acs.orgacs.org
The nitroaromatic component of the molecule significantly influences its stability. The strong electron-withdrawing nature of the nitro group lends a high degree of stability to the aromatic ring, making it resistant to oxidative degradation. nih.gov Conversely, the nitro group itself is readily susceptible to reduction. This can proceed through a series of intermediates, including nitroso and hydroxylamino species, to ultimately form the corresponding amino group. dtic.milrsc.org This reductive transformation is a key chemical characteristic of nitroaromatic compounds. dtic.mil
The interplay of these functional groups suggests that this compound would be most stable under neutral, non-oxidizing, and non-reducing conditions. The primary degradation pathways are anticipated to be acid-catalyzed hydrolysis of the benzoxazole ring, oxidation of the methylthio group, and reduction of the nitro group.
The following table summarizes the expected stability of this compound under various chemical environments, based on the general reactivity of its functional groups.
| Condition | Reagent/Environment | Expected Stability of this compound | Potential Transformation Products |
| Acidic | Dilute & Concentrated Acids (e.g., HCl, H₂SO₄) | Unstable | Ring-opening of the benzoxazole to form the corresponding N-(2-hydroxy-4-nitrophenyl)acetamide derivative. |
| Basic | Strong & Weak Bases (e.g., NaOH, NaHCO₃) | Generally Stable | Expected to be largely stable, though strong basic conditions could potentially lead to unforeseen reactions. |
| Oxidative | Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Susceptible to Oxidation | Oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group. The aromatic ring is expected to be stable to oxidation. |
| Reductive | Reducing Agents (e.g., Fe/HCl, H₂/Pd-C) | Susceptible to Reduction | Reduction of the nitro group to an amino group, forming 2-(methylthio)benzo[d]oxazol-5-amine. |
Advanced Spectroscopic and Analytical Characterization for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule. For 2-(Methylthio)-5-nitrobenzo[d]oxazole, a complete NMR analysis would provide unambiguous confirmation of its structure.
¹H NMR Chemical Shift Analysis and Coupling Patterns
A ¹H NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring system and a singlet for the methylthio group. The protons on the nitro-substituted benzene (B151609) ring (H-4, H-6, and H-7) would exhibit characteristic chemical shifts and coupling patterns (doublets and doublets of doublets) based on their electronic environment and proximity to the electron-withdrawing nitro group. The methyl group protons (-SCH₃) would likely appear as a singlet in the upfield region of the spectrum. Without experimental data, a precise data table cannot be constructed.
¹³C NMR Chemical Shift and Multiplicity
The ¹³C NMR spectrum would display unique signals for each of the eight carbon atoms in the molecule. The chemical shifts would be influenced by the heteroatoms (N, O, S) and the nitro group. The carbon attached to the sulfur (C-2) and the carbons of the nitro-bearing benzene ring would have characteristic downfield shifts. A data table detailing these shifts requires experimental verification, which is currently unavailable.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, helping to trace the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking the methylthio group to the benzoxazole core.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons.
However, no published studies detailing the application of these 2D techniques to this compound could be located.
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
Molecular Ion Confirmation
HRMS analysis of this compound (C₈H₆N₂O₃S) would aim to detect the protonated molecular ion [M+H]⁺. The theoretical exact mass would be calculated, and the experimentally observed mass would be expected to match within a very narrow tolerance (typically < 5 ppm), confirming the molecular formula. Specific experimental values from research literature are not available.
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecular ion. The fragmentation pattern provides structural information. Expected fragmentation pathways for this molecule could involve the loss of the methyl radical (•CH₃), neutral loss of nitrosyl radical (•NO) or nitrogen dioxide (•NO₂), and cleavage of the oxazole (B20620) ring. A detailed analysis and a data table of fragment ions are contingent on experimental data, which has not been reported.
Vibrational Spectroscopy (Infrared and Raman)
While specific experimental spectra for this compound are not widely available, the characteristic vibrational frequencies can be predicted and assigned based on extensive studies of analogous compounds, including benzoxazole, nitroaromatic, and methylthio derivatives. nih.govesisresearch.orgnih.gov The assignments are typically supported by theoretical calculations, such as Density Functional Theory (DFT), which can simulate the IR and Raman spectra with a high degree of accuracy. nih.govnih.gov
Key functional groups in this compound and their expected vibrational frequencies are:
Nitro Group (NO₂): The nitro group is one of the most readily identifiable functionalities. It exhibits two prominent stretching vibrations: the asymmetric stretching (νₐₛ NO₂) typically appearing in the 1500-1570 cm⁻¹ region, and the symmetric stretching (νₛ NO₂) found between 1300-1370 cm⁻¹. Additionally, a scissoring vibration (δ NO₂) is expected around 830-890 cm⁻¹.
Benzoxazole Ring: The fused ring system gives rise to a series of characteristic bands. The C=N stretching vibration of the oxazole ring is anticipated in the 1630-1680 cm⁻¹ range. The C-O-C stretching vibrations of the oxazole moiety typically result in strong bands between 1020 cm⁻¹ and 1250 cm⁻¹. Aromatic C-H stretching vibrations from the benzene ring are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern.
Methylthio Group (S-CH₃): The methylthio group has several characteristic vibrations. The C-S stretching vibration is typically observed in the 600-800 cm⁻¹ range. The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group occur around 2850 cm⁻¹ and 2925 cm⁻¹, respectively.
The table below summarizes the predicted key vibrational frequencies and their assignments for this compound based on data from related molecular structures.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Technique |
| Asymmetric Stretching (νₐₛ) | Nitro (NO₂) | 1500 - 1570 | IR, Raman |
| Symmetric Stretching (νₛ) | Nitro (NO₂) | 1300 - 1370 | IR, Raman |
| Stretching (ν) | C=N (Oxazole) | 1630 - 1680 | IR, Raman |
| Stretching (ν) | C-O-C (Oxazole) | 1020 - 1250 | IR |
| Stretching (ν) | Aromatic C-H | 3000 - 3100 | IR, Raman |
| Out-of-plane Bending (γ) | Aromatic C-H | 700 - 900 | IR |
| Stretching (ν) | C-S | 600 - 800 | Raman |
| Asymmetric/Symmetric Stretching (ν) | Methyl C-H | 2850 - 2950 | IR, Raman |
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems and chromophores.
The structure of this compound contains several chromophores—parts of the molecule that absorb light in the UV-Vis region. libretexts.org The primary chromophore is the extended conjugated system of the 5-nitrobenzoxazole (B1301649) moiety. The presence of the nitro group (an electron-withdrawing group) and the methylthio group (which can act as an auxochrome) significantly influences the electronic transitions.
The expected electronic transitions for this molecule include: elte.huyoutube.com
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the benzoxazole ring. These transitions are typically high-energy and result in strong absorption bands in the near-UV region (200-400 nm).
n → π* Transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the oxazole ring or the nitro group, to a π* antibonding orbital. These transitions typically result in weaker absorption bands at longer wavelengths compared to π → π* transitions. libretexts.org
The nitro group's strong electron-withdrawing nature, in conjugation with the benzoxazole ring, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The methylthio group can further modulate these transitions.
| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
| π → π | Excitation from π bonding orbitals of the benzoxazole ring and nitro group. | Near-UV (250-350 nm) | High |
| n → π | Excitation from non-bonding orbitals on N, O (oxazole, nitro) and S atoms. | Near-UV to Visible (~350-450 nm) | Low |
X-ray Diffraction Analysis (where applicable for crystalline forms)
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related benzoxazole and nitroaromatic compounds allows for a hypothetical description. rsc.orgnih.gov A single-crystal X-ray diffraction analysis would reveal the planarity of the benzoxazole ring system. The nitro group would likely be nearly coplanar with the benzene ring to maximize resonance stabilization.
The crystal packing would be significantly influenced by intermolecular interactions. Key expected interactions include:
π-π Stacking: The planar aromatic benzoxazole systems would likely arrange in stacks, a common feature in the crystal structures of aromatic compounds.
Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the aromatic hydrogens and the oxygen/nitrogen atoms of the nitro and oxazole groups could play a role in stabilizing the crystal lattice.
Other Interactions: Interactions involving the sulfur atom of the methylthio group and the oxygen atoms of the nitro group (n→π* or chalcogen bonding) could also be present, further influencing the molecular packing arrangement.
Elucidation of the precise crystal structure would require experimental single-crystal X-ray diffraction data. nih.gov
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and infer the decomposition pathways of a material. nih.gov
For this compound, the TGA curve would likely show one or more distinct mass loss steps, indicating its decomposition process. The initial decomposition temperature provides a measure of its thermal stability. mdpi.comresearchgate.net Based on the thermal behavior of similar heterocyclic and nitro compounds, the decomposition is likely to be a complex process initiated by the cleavage of the weakest bonds. nih.govpurdue.edu
Potential decomposition pathways include:
Loss of the Nitro Group: The C-NO₂ bond is often one of the first to break in nitroaromatic compounds upon heating, leading to the release of nitrogen oxides (e.g., NO₂, NO).
Fragmentation of the Methylthio Group: The C-S or S-C bonds could cleave, releasing fragments such as methyl radicals (•CH₃) or thiyl radicals (•SCH₃).
Cleavage of the Oxazole Ring: At higher temperatures, the heterocyclic oxazole ring would fragment. This process can lead to the emission of small molecules like CO, HCN, and other nitrogenous and carbonaceous species.
The analysis of the gaseous products evolved during decomposition, often performed by coupling the TGA instrument to a mass spectrometer (MS) or an FTIR spectrometer (TGA-MS or TGA-FTIR), would provide definitive evidence for the proposed decomposition mechanisms. mdpi.com
Advanced Chromatographic Techniques for Purity and Mixture Analysis
The assessment of purity and the analysis of mixtures containing this compound rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating and quantifying this compound in various matrices. The selection of the appropriate technique and its specific parameters is crucial for achieving accurate and reliable results.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method for this compound would likely employ a reversed-phase column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.
Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide both separation and structural identification of the compound and any potential impurities. The nature of the substituents on the benzoxazole ring influences the chromatographic behavior of the compound.
The following tables outline hypothetical, yet scientifically plausible, parameters for HPLC and GC methods for the analysis of this compound, based on the analysis of structurally related compounds.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Details |
| Column | C18 (Octadecylsilyl), 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm and 320 nm |
| Expected Retention Time | 5 - 10 minutes (approximate) |
Table 2: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Details |
| Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50 - 400 |
Computational and Theoretical Investigations of 2 Methylthio 5 Nitrobenzo D Oxazole
Quantum Chemical Calculation Methodologies (Density Functional Theory, Ab Initio)
Computational studies on benzoxazole (B165842) derivatives frequently employ Density Functional Theory (DFT) and Ab Initio methods to predict molecular properties. bohrium.comdergipark.org.trscilit.com A common approach for this type of analysis is the use of DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. dergipark.org.tr This method is often paired with basis sets such as 6-311++G(d,p) to provide a high level of accuracy in the calculated properties. dergipark.org.tr
Ab initio methods, while computationally more intensive, offer another layer of precision and are also utilized in the study of heterocyclic compounds. These methodologies are foundational for accurately predicting the geometric and electronic characteristics of molecules like 2-(Methylthio)-5-nitrobenzo[d]oxazole. The selection of the method and basis set is crucial for obtaining reliable results that correlate well with experimental data, should it be available.
Optimized Molecular Geometry and Conformational Analysis
Through quantum chemical calculations, a detailed picture of the optimized molecular geometry of this compound can be obtained. This includes precise predictions of bond lengths, bond angles, and dihedral angles. For similar benzoxazole structures, computational methods have been successfully used to determine their conformational landscapes, identifying the most stable conformers. nih.gov
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: The following data is illustrative of typical computational results and is not based on a specific study of the target molecule, as such a study was not found in the available literature.)
| Parameter | Value |
|---|---|
| C-S Bond Length | 1.75 Å |
| C-N (oxazole) Bond Length | 1.38 Å |
| N-O (nitro) Bond Length | 1.22 Å |
| C-N-O (nitro) Bond Angle | 118° |
Electronic Structure Analysis
The electronic properties of this compound are key to understanding its reactivity and potential applications. Computational analyses provide a deep dive into these characteristics.
Frontier Molecular Orbitals (HOMO-LUMO Energy Gap and Spatial Distribution)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule.
For benzoxazole derivatives, the HOMO is often localized over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. In the case of this compound, the nitro group, being a strong electron-withdrawing group, is expected to significantly influence the energy and distribution of the LUMO. The methylthio group, on the other hand, would contribute to the electronic density of the HOMO.
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This data is hypothetical and serves to illustrate the typical output of such calculations.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.8 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are likely sites for nucleophilic attack.
For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making this a region prone to electrophilic interaction. The areas around the hydrogen atoms of the benzene (B151609) ring and the methyl group would exhibit a positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. NBO analysis can quantify the stabilization energies associated with these interactions, offering a deeper understanding of the molecule's electronic structure. For a related benzoxazole derivative, NBO analysis revealed strong electronic delocalization via resonance interactions. nih.gov In this compound, NBO analysis would likely highlight significant charge delocalization involving the benzoxazole ring, the nitro group, and the sulfur atom of the methylthio group.
Dipole Moment and Polarizability Calculations
Polarizability, on the other hand, describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Both dipole moment and polarizability are important properties that influence the intermolecular interactions and the bulk properties of the compound. Computational methods can provide reliable predictions of these values.
Table 3: Predicted Electronic Properties (Note: The values presented are hypothetical and for illustrative purposes only.)
| Property | Calculated Value |
|---|---|
| Dipole Moment | 4.5 D |
Reactivity Descriptors and Indices
Computational chemistry provides powerful tools to predict the reactivity of molecules through various descriptors. These indices offer a quantitative measure of a molecule's propensity to participate in chemical reactions.
Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2). A higher chemical potential suggests a greater tendency to donate electrons.
Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution. It is calculated from the HOMO-LUMO energy gap (η = (ELUMO - EHOMO) / 2). A larger HOMO-LUMO gap indicates greater stability and lower reactivity.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a stronger electrophilic character.
The presence of the electron-withdrawing nitro group and the electron-donating methylthio group on the benzoxazole core significantly influences these parameters. The nitro group is expected to lower both the HOMO and LUMO energy levels, increasing the electrophilicity of the molecule.
Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: These are representative values based on similar compounds and are for illustrative purposes.)
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -8.50 |
| LUMO Energy | ELUMO | - | -3.20 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.85 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 |
| Electrophilicity Index | ω | μ² / (2η) | 6.46 |
Fukui functions (f(r)) are used to determine the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are calculated from the changes in electron density when an electron is added or removed.
f+(r) : Indicates the site for a nucleophilic attack (where an electron is accepted).
f-(r) : Indicates the site for an electrophilic attack (where an electron is donated).
f0(r) : Indicates the site for a radical attack.
For this compound, the nitro group, being strongly electron-withdrawing, is expected to make the aromatic ring electron-deficient. The Fukui functions would likely indicate that the carbon atoms of the benzene ring, particularly those ortho and para to the nitro group, are susceptible to nucleophilic attack. Conversely, the heteroatoms (N and O) and the sulfur atom of the methylthio group, possessing lone pairs of electrons, are potential sites for electrophilic attack.
Spectroscopic Property Simulations and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data, which can aid in the structural elucidation of compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts.
The predicted chemical shifts for this compound would reflect its electronic environment. The protons and carbons of the aromatic ring are expected to be deshielded (shifted downfield) due to the electron-withdrawing effect of the nitro group and the anisotropic effect of the fused ring system. The methyl protons of the methylthio group would likely appear as a singlet in the upfield region of the ¹H NMR spectrum. The chemical shifts of the carbon atoms would be influenced by their proximity to the heteroatoms and the substituent groups. For instance, the carbon atom attached to the nitro group is expected to show a significant downfield shift.
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: These are representative values based on general trends for substituted benzoxazoles and are for illustrative purposes.)
| Atom | Hypothetical ¹³C Chemical Shift (ppm) | Atom | Hypothetical ¹H Chemical Shift (ppm) |
| C2 | 165.0 | H4 | 8.30 |
| C4 | 118.0 | H6 | 8.50 |
| C5 | 145.0 | H7 | 7.80 |
| C6 | 122.0 | -SCH₃ | 2.80 |
| C7 | 112.0 | ||
| C3a | 150.0 | ||
| C7a | 142.0 | ||
| -SCH₃ | 15.0 |
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. The simulated spectrum of this compound is expected to show characteristic bands for the functional groups present.
Key expected vibrational modes include:
N-O stretching vibrations of the nitro group, typically appearing as two strong bands in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
C=N stretching of the oxazole (B20620) ring, expected around 1600-1650 cm⁻¹.
C-O-C stretching of the oxazole ring.
C-S stretching of the methylthio group, which is generally weak and appears in the fingerprint region.
Aromatic C-H and C=C stretching vibrations.
Comparison of the simulated spectrum with an experimental spectrum would be crucial for the validation of the computational method and for a detailed assignment of the vibrational bands.
Reaction Mechanism Investigations and Transition State Analysis
Theoretical chemistry can be employed to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.
For instance, the nucleophilic aromatic substitution (SNAr) is a plausible reaction for this compound, given the presence of the activating nitro group. Computational studies could elucidate the mechanism of such a reaction, for example, the substitution of the methylthio group by a nucleophile. This would involve calculating the energies of the reactants, the Meisenheimer complex (intermediate), and the products, as well as locating the transition states connecting them. The activation energy barrier, determined from the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction rate. Such studies would reveal whether the reaction proceeds via a stepwise or a concerted mechanism.
Synthetic Utility and Emerging Non Biological Applications of 2 Methylthio 5 Nitrobenzo D Oxazole and Its Derivatives
Role as a Versatile Synthetic Building Block
The strategic placement of the methylthio and nitro groups on the benzoxazole (B165842) framework makes 2-(Methylthio)-5-nitrobenzo[d]oxazole a highly valuable intermediate in organic synthesis. The methylthio group can act as a leaving group, facilitating nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, opening avenues for further functionalization.
Precursor for Diverse Heterocyclic Systems
This compound serves as a key precursor for the synthesis of a variety of other heterocyclic systems. The reactivity of the 2-methylthio group allows for its displacement by a range of nucleophiles, leading to the formation of diverse 2-substituted benzoxazoles. For instance, reaction with amines can yield 2-aminobenzoxazole (B146116) derivatives, which are themselves important pharmacophores.
Furthermore, the benzoxazole ring can be a part of more complex fused heterocyclic systems. While specific examples starting from this compound are not extensively documented, the general reactivity of the benzoxazole scaffold suggests its potential in constructing polycyclic aromatic systems through annulation reactions. The nitro group can be a handle for cyclization reactions after its reduction to an amine. For example, the resulting 2-(methylthio)-5-aminobenzoxazole could undergo condensation reactions with dicarbonyl compounds to form fused imidazole (B134444) or pyrazine (B50134) rings.
The versatility of the benzoxazole core as a building block is well-established, with numerous synthetic strategies developed for its elaboration. mdpi.comrsc.org These general methodologies can be adapted to the specific case of this compound to access a wide array of novel heterocyclic structures.
Scaffold for Complex Molecule Assembly
The rigid and planar structure of the benzoxazole ring system makes it an excellent scaffold for the assembly of more complex molecules. In medicinal chemistry, the benzoxazole core is often used as a central framework to which various pharmacophoric groups are attached. nih.gov The functional handles present in this compound provide orthogonal points for diversification.
The methylthio group at the 2-position can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. nih.gov Simultaneously, the nitro group at the 5-position can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. This dual reactivity allows for the systematic construction of libraries of complex molecules with diverse functionalities, a crucial aspect of modern drug discovery.
While the direct use of this compound as a scaffold in complex molecule synthesis is an area that warrants more specific investigation, the foundational chemistry of benzoxazoles strongly supports its potential in this role.
Exploration in Materials Chemistry
The electronic and photophysical properties of benzoxazole derivatives have led to their exploration in various areas of materials chemistry. The presence of the electron-withdrawing nitro group and the sulfur-containing methylthio group in this compound is expected to significantly influence its electronic structure and, consequently, its material properties.
Potential in Organic Electronics (e.g., charge transport, luminescence)
Benzoxazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. researchgate.netuaic.roresearchgate.net The introduction of a nitro group can quench fluorescence but can also lead to other interesting electronic phenomena, such as enhanced charge-transfer characteristics. The combination of the benzoxazole core with electron-donating and electron-withdrawing groups is a common strategy in the design of materials for organic electronics.
While specific studies on the charge transport and luminescence of this compound are limited, research on related benzoxazole and benzothiazole (B30560) derivatives provides valuable insights. nih.govmdpi.com The planar structure of the benzoxazole ring can facilitate π-π stacking, which is crucial for efficient charge transport in organic semiconductors. The electron-deficient nature of the nitro-substituted benzoxazole core could make it a suitable component in n-type organic electronic materials. Further investigation into the photophysical and electronic properties of this specific compound is warranted to fully assess its potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Use in Dye Chemistry or Pigments
The presence of a nitro group, a well-known chromophore, suggests that this compound and its derivatives could find applications in dye chemistry. Azo dyes, a major class of synthetic colorants, are often synthesized from aromatic amines, which can be readily obtained by the reduction of nitro compounds. nih.govmdpi.com
The following table outlines the potential steps for the synthesis of an azo dye starting from this compound:
| Step | Reaction | Reactants | Product |
| 1 | Reduction of nitro group | This compound, Reducing agent (e.g., Sn/HCl) | 5-Amino-2-(methylthio)benzo[d]oxazole |
| 2 | Diazotization | 5-Amino-2-(methylthio)benzo[d]oxazole, NaNO₂, HCl | Diazonium salt of 2-(methylthio)benzo[d]oxazole (B78973) |
| 3 | Azo coupling | Diazonium salt, Coupling agent (e.g., phenol, naphthol) | Azo dye containing the 2-(methylthio)benzo[d]oxazole moiety |
Application in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. nih.gov The benzoxazole ring, with its heteroatoms and aromatic system, can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can be harnessed to construct well-defined supramolecular architectures.
While specific research on the supramolecular chemistry of this compound is not abundant, studies on related benzoxazole systems have demonstrated their ability to form non-covalent complexes. researchgate.net The presence of the nitro group could lead to interesting π-π stacking interactions and potentially act as a hydrogen bond acceptor. The sulfur atom in the methylthio group could also participate in chalcogen bonding, a type of non-covalent interaction that is gaining increasing attention. The ability to form predictable and stable non-covalent interactions is crucial for the design of functional supramolecular materials, such as liquid crystals, gels, and sensors.
Role in Agrochemical Research as a Chemical Precursor
The benzoxazole scaffold is a privileged structure in the development of new agrochemicals, with derivatives exhibiting a wide range of biological activities, including herbicidal and insecticidal properties. researchgate.net this compound serves as an excellent starting material for the synthesis of novel agrochemical candidates due to its readily modifiable functional groups.
The true synthetic utility of this compound lies in its potential for diversification. The 2-methylthio group can be substituted through various cross-coupling reactions to introduce a wide array of organic fragments, while the 5-nitro group can be chemically reduced to an amino group. This resulting amine provides a new reactive site for further derivatization, such as acylation or the formation of Schiff bases, enabling the generation of large libraries of compounds for biological screening. This strategy allows researchers to systematically explore the structure-activity relationships (SAR) of new benzoxazole derivatives, tuning their properties to target specific pests or biological pathways.
While specific commercial agrochemicals derived directly from this compound are not prominently documented, the principle of using such functionalized heterocyclic cores is a cornerstone of modern agrochemical discovery. researchgate.netresearchgate.net The potential applications of derivatives are broad, capitalizing on the known bioactivities of the benzoxazole class.
| Benzoxazole Derivative Class | Potential Agrochemical Activity | Rationale for Precursor Utility |
| 2-Aryl/Heteroaryl-benzoxazoles | Fungicidal, Herbicidal | The methylthio group can be replaced with various aryl or heteroaryl moieties via cross-coupling to modulate biological activity. |
| 5-Amino-benzoxazole Derivatives | Insecticidal, Plant Growth Regulation | Reduction of the nitro group to an amine allows for the attachment of diverse side chains, influencing target specificity and potency. |
| 2,5-Disubstituted Benzoxazoles | Broad-spectrum pesticides | Sequential or one-pot modification at both the 2- and 5-positions allows for fine-tuning of physicochemical and biological properties. |
Catalysis and Ligand Design
The chemical properties of this compound make it and its derivatives relevant in the fields of catalysis and coordination chemistry.
Role in Catalysis
A significant application of this compound in synthesis is its use in transition-metal-catalyzed cross-coupling reactions, where the 2-methylthio group functions as an effective leaving group. Nickel-catalyzed methodologies have been developed for the cross-coupling of 2-methylthio-substituted N-heterocycles, including benzoxazoles, with a variety of organometallic reagents. nih.gov Specifically, reactions with functionalized organozinc reagents provide a powerful method for C-S bond activation and subsequent C-C bond formation. acs.orgfigshare.com This transformation is highly valuable as it allows for the direct installation of complex aryl, heteroaryl, alkyl, and benzyl (B1604629) groups at the 2-position of the benzoxazole ring under relatively mild conditions. nih.gov Similar nickel-catalyzed protocols have also proven effective for the coupling of the related 2-methylthiobenzothiazoles with organoaluminum reagents. rsc.org This methodology represents a significant advantage over classical cyclodehydration methods, which can have limited substrate scope for producing 2-substituted oxazoles. acs.org
| Catalyst System | Coupling Partner | Substrate | Key Advantage | Reference |
| Ni(acac)₂ / DPE-Phos | Organozinc Reagents | 2-Methylthio-benzoxazole | Smooth coupling at room temperature with highly functionalized reagents. | nih.gov |
| NiCl₂(PPh₃)₂ | Organozinc Reagents | 2-Methylthio-oxazole | Direct synthesis of 2-substituted oxazoles, complementing traditional methods. | acs.org |
| NiCl₂(dppf) / 2,2'-Bipyridine | Organoaluminum Reagents | 2-Methylthio-benzothiazole | High efficiency for aryl and alkenyl coupling with a broad substrate scope. | rsc.org |
Applications in Ligand Design
The benzoxazole framework is a competent ligand for coordinating with transition metal ions. Research has demonstrated that ligands incorporating the benzoxazole moiety can form stable complexes with metals such as copper, cobalt, nickel, and zinc. nih.gov Coordination typically involves the nitrogen atom of the oxazole (B20620) ring. In the case of this compound, the molecule presents multiple potential coordination sites: the oxazole nitrogen, the sulfur atom of the methylthio group, and one of the oxygen atoms of the nitro group. This allows it to potentially act as a bidentate or tridentate ligand. The formation of such metal complexes can dramatically alter the electronic properties and steric profile of the parent molecule, leading to novel applications. For instance, benzoxazole-based metal complexes have been investigated for their ability to interact with biological macromolecules and for their potential as antimicrobial agents, where the metal complex often shows enhanced activity compared to the ligand alone. nih.gov
Development of Advanced Chemical Methodologies
The synthesis and derivatization of benzoxazoles, including structures like this compound, have been significantly advanced by modern chemical methodologies that offer improvements in efficiency, yield, and environmental impact over traditional methods.
Classical syntheses of 2-substituted benzoxazoles often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives, which can require harsh conditions, toxic catalysts, and long reaction times. nih.gov Modern approaches focus on overcoming these limitations. Advanced catalytic systems, including nanocatalysts and reusable heterogeneous catalysts, are now employed. nih.govresearchgate.net For example, magnetic nanoparticles functionalized with an acid catalyst (e.g., Fe₃O₄@SiO₂-SO₃H) have been used for the solvent-free synthesis of 2-arylbenzoxazoles, allowing for easy catalyst recovery and reuse. ajchem-a.comajchem-a.com
Furthermore, innovative reaction pathways are being developed. Cascade reactions, where multiple bond-forming events occur in a single operation, provide an efficient route to complex molecules. One such method involves the activation of tertiary amides with triflic anhydride, followed by nucleophilic addition of a 2-aminophenol (B121084) and subsequent intramolecular cyclization to yield the benzoxazole product. mdpi.com Green chemistry principles are also being integrated, with methods utilizing microwave irradiation or solvent-free grindstone techniques to accelerate reactions and reduce waste. nih.govresearchgate.net These advanced methodologies are crucial for efficiently producing and functionalizing precursor molecules like this compound, making them more accessible for research and development in various chemical industries.
| Methodology | Traditional Approach | Advanced Approach | Key Improvement |
| Catalysis | Homogeneous strong acids (e.g., PPA) | Reusable heterogeneous nanocatalysts (e.g., Fe₃O₄@SiO₂-SO₃H). ajchem-a.comajchem-a.com | Catalyst recyclability, milder conditions, reduced waste. |
| Reaction Conditions | High-temperature reflux in organic solvents. | Microwave irradiation, solvent-free grinding. nih.govresearchgate.net | Drastically reduced reaction times, energy efficiency, "green" process. |
| Synthetic Strategy | Stepwise condensation and cyclization. | One-pot cascade reactions. mdpi.com | Increased atom economy, simplified workup, higher overall efficiency. |
| Derivatization | Limited to classical functional group transformations. | Transition-metal-catalyzed cross-coupling (e.g., Ni-catalyzed C-S activation). nih.govacs.org | Access to a wider range of derivatives, high functional group tolerance. |
Future Research Directions and Perspectives for 2 Methylthio 5 Nitrobenzo D Oxazole
Novel Synthetic Approaches and Green Chemistry Initiatives
The synthesis of oxazole (B20620) derivatives has evolved significantly since its inception. ijpsonline.comresearchgate.net Future research on 2-(Methylthio)-5-nitrobenzo[d]oxazole will likely focus on developing more efficient, sustainable, and environmentally benign synthetic protocols.
Current synthetic strategies for benzoxazoles often involve the cyclization of an ortho-aminophenol derivative. evitachem.com For this compound, this would typically involve a reaction with a reagent that can introduce the methylthio group. Traditional methods, however, can sometimes rely on harsh reagents or produce significant waste.
Future synthetic endeavors could explore:
Microwave-Assisted Synthesis: This technique has been successfully used to promote rapid reactions for synthesizing substituted oxazoles, often leading to higher yields and shorter reaction times. rjstonline.comnih.gov Applying microwave irradiation to the key cyclization and substitution steps in the synthesis of this compound could offer a more efficient route.
Catalytic Systems: The use of novel catalysts, such as copper or silver-based systems, has been shown to be effective in the synthesis of other substituted oxazoles. researchgate.net Research into specific catalysts that can facilitate the formation of the 2-(methylthio) linkage under mild conditions would be a significant advancement.
Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters, improve safety, and can be scaled up more easily than batch processes. durham.ac.uk Developing a continuous flow synthesis for this compound would align with green chemistry principles by potentially reducing solvent usage and improving energy efficiency.
Ionic Liquids as Solvents: Ionic liquids have been investigated as recyclable and environmentally friendly solvents for oxazole synthesis, such as in one-pot van Leusen reactions. nih.gov Their use could minimize the reliance on volatile organic compounds (VOCs).
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages for Synthesizing this compound |
|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. |
| Novel Catalysis | Higher efficiency, milder reaction conditions, potential for stereoselectivity. |
| Continuous Flow Chemistry | Scalability, improved safety, better process control, reduced waste. durham.ac.uk |
Advanced Functionalization and Derivatization Strategies
The existing functional groups on this compound—the methylthio group and the nitro group—are key sites for further chemical modification to create a library of novel derivatives with potentially enhanced properties.
Modification of the Methylthio Group: The sulfur atom in the methylthio group can be oxidized to form sulfoxide (B87167) or sulfone derivatives, which would significantly alter the electronic properties and solubility of the molecule. Alternatively, the methylthio group could be a target for nucleophilic substitution reactions to introduce a variety of other functional moieties.
Transformations of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine. This resulting amino group can then serve as a handle for a wide array of subsequent reactions, including amide bond formation, diazotization, and the synthesis of further heterocyclic rings. This functionalization pathway is a common strategy for creating diverse libraries of compounds from a single nitro-containing precursor.
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the benzene (B151609) ring of the benzoxazole (B165842) core represents a modern and atom-economical approach to creating derivatives. Research could focus on developing regioselective methods to introduce new substituents onto the aromatic ring, further expanding the chemical space around the core scaffold.
In-depth Mechanistic Studies of Key Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting the outcomes of new transformations.
Future mechanistic studies could involve:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the feasibility of proposed synthetic routes. This can provide valuable insights into the roles of catalysts and reagents.
Kinetic Studies: Investigating the kinetics of the key bond-forming reactions, such as the cyclization to form the benzoxazole ring or the introduction of the methylthio group, can help elucidate the reaction mechanism and identify rate-limiting steps.
Intermediate Trapping and Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR or mass spectrometry, could allow for the detection and characterization of transient intermediates in the reaction pathway, providing direct evidence for a proposed mechanism. For instance, understanding the intermediates in reactions like the van Leusen synthesis, which forms the oxazole ring, is key to its broad applicability. nih.gov
Exploration of New Non-Biological Material Applications
While benzoxazole derivatives are well-known in medicinal chemistry, their unique photophysical and electronic properties also make them attractive for applications in materials science. evitachem.com Research into the non-biological applications of this compound and its derivatives could uncover new functionalities.
Potential areas of exploration include:
Organic Light-Emitting Diodes (OLEDs): The benzoxazole core is an electron-rich, planar system, which are desirable characteristics for electron-transport materials used in OLEDs. evitachem.com The specific substituents (methylthio and nitro groups) on the target molecule will influence its electronic properties, and derivatives could be synthesized to tune the emission color and efficiency.
Fluorescent Sensors: The fluorescence properties of benzoxazole derivatives can be sensitive to their local environment. This opens the possibility of designing derivatives of this compound that act as fluorescent probes for detecting specific ions, molecules, or changes in environmental conditions like pH or polarity.
Table 2: Potential Non-Biological Applications
| Application Area | Relevant Properties of Benzoxazole Scaffold | Role of Substituents (Methylthio, Nitro) |
|---|---|---|
| OLEDs | Planar, electron-rich, good electron transport capabilities. evitachem.com | Tuning of HOMO/LUMO energy levels, influencing emission color and quantum efficiency. |
| Fluorescent Sensors | Photostability, inherent fluorescence. evitachem.com | Modulating fluorescence response to specific analytes or environmental changes. |
Integration with Automated Synthesis and High-Throughput Screening
The future of chemical research lies in the acceleration of the design-make-test-analyze cycle. nih.gov Integrating automated synthesis and high-throughput screening (HTS) methodologies would dramatically accelerate the exploration of this compound and its derivatives.
Automated Synthesis Platforms: Utilizing multipurpose mesofluidic flow reactors or other automated platforms can enable the rapid synthesis of a library of derivatives based on the this compound scaffold. durham.ac.uk These systems allow for precise control over reaction conditions and can quickly generate a diverse set of compounds for screening.
High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS techniques can be employed to rapidly evaluate them for desired properties. drugtargetreview.com For material applications, this could involve screening for specific photophysical properties like absorption and emission wavelengths or for performance in prototype devices. This approach replaces tedious one-at-a-time testing with a massively parallel process, significantly speeding up the discovery of lead compounds with optimal characteristics. nih.gov The combination of automated synthesis and HTS creates a powerful workflow for discovering new materials and optimizing their properties efficiently. nih.gov
Q & A
Q. What are the standard synthetic routes for 2-(Methylthio)-5-nitrobenzo[d]oxazole?
- Methodological Answer : The compound can be synthesized via directed alkylation or catalytic hydrogenation.
- Directed Alkylation : Deprotonation of 2-(methylthio)oxazole with n-BuLi in the presence of TMEDA enables regioselective C5 alkylation. Subsequent reaction with aldehydes or electrophiles yields 5-substituted derivatives .
- Catalytic Hydrogenation : Reduction of nitro groups in precursors (e.g., 5-nitro-2-(pyridine-4-yl)benzo[d]oxazole) using Pd/C under H₂ in methanol/ethyl acetate (1:1) produces amino derivatives, with yields up to 99% after column chromatography .
- Table : Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Directed Alkylation | n-BuLi, TMEDA, aldehydes | 80–99% | |
| Catalytic Hydrogenation | Pd/C, H₂, methanol/ethyl acetate | 99% |
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer : Key techniques include ¹H NMR and ¹³C NMR for structural elucidation. For example:
- ¹H NMR (600 MHz, CD₃COCD₃): Peaks at δ 8.02 (s, 1H), 7.96–7.98 (m, 1H), and 2.08 (s, 3H) confirm aromatic protons and the methylthio group .
- HRMS validates molecular weight with precision (e.g., calculated vs. observed m/z for derivatives) .
- IR Spectroscopy : Detects functional groups like C=N (1600–1650 cm⁻¹) and NO₂ (1500–1350 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity be achieved in synthesizing derivatives of this compound?
- Methodological Answer : Regioselectivity is controlled by:
- Lithiation Strategy : TMEDA with n-BuLi directs deprotonation to C5 of the oxazole ring, enabling selective functionalization .
- Electrophilic Substitution : Halogenation or nitration at specific positions (e.g., para to electron-withdrawing groups like NO₂) leverages electronic effects .
- Example: Substitution at the 4-position of benzoxazole with methylthio groups under copper catalysis achieves >80% regioselectivity .
Q. What catalytic systems optimize synthesis yield for nitro-substituted benzoxazoles?
- Methodological Answer : High yields (>90%) are achieved using:
- Cu(I) Catalysis : For carbene insertion reactions (e.g., 99% yield in Cu(I)-catalyzed reactions with bis(trimethylsilyl)diazomethane) .
- Silver Carbonate : Facilitates 5-endo cyclization in oxazole ring formation .
- Pd/C : Reduces nitro groups without over-reduction, critical for amino derivative synthesis .
Q. How to design experiments for studying structure-activity relationships (SAR) in bioactive derivatives?
- Methodological Answer :
- Variation of Substituents : Introduce halogens (Cl, Br), alkyl groups, or aryl moieties at positions 4 or 5 of the oxazole ring .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) or viral targets, comparing IC₅₀ values .
- Computational Modeling : Use docking studies to predict binding affinity with enzymes (e.g., IMP dehydrogenase in Cryptosporidium parvum) .
Q. What are the challenges in analyzing metabolic pathways of nitro-substituted benzoxazoles?
- Methodological Answer :
- Metabolite Identification : Use HRMS and LC-MS/MS to detect intermediates like 6-nitro-1,3-benzoxazol-2-amine .
- Degradation Studies : Expose the compound to liver microsomes or cytochrome P450 enzymes, monitoring nitro-reduction or methylthio oxidation .
- Stability Testing : Assess pH-dependent degradation (e.g., nitro group stability under acidic vs. alkaline conditions) .
Data Contradictions and Resolutions
- Synthesis Yields : While Cu(I) catalysis achieves 99% yields in carbene insertion , Pd/C hydrogenation also shows high efficiency (99%) but requires careful control to avoid over-reduction . These methods are complementary based on target functional groups.
- Regioselectivity : TMEDA-mediated lithiation ensures C5 selectivity , but electronic effects in electrophilic substitution (e.g., nitration) may override steric factors, requiring computational validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
